Superior In Vitro Potency and Selectivity for KRAS G12D Over Wild-Type KRAS
MRTX1133 exhibits sub-nanomolar binding affinity and low nanomolar inhibitory activity specifically for the KRAS G12D mutant, distinguishing it from pan-KRAS inhibitors or those targeting other mutations [1]. Its selectivity for the mutant protein over wild-type KRAS is exceptionally high, a critical feature for minimizing off-target effects [1][2].
| Evidence Dimension | Binding Affinity (KD) and Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | KD: ~0.2 pM; IC50: < 2 nM |
| Comparator Or Baseline | KRAS Wild-Type (WT) |
| Quantified Difference | ~700-fold selectivity in binding |
| Conditions | Biochemical assay with GDP-loaded KRAS G12D vs. KRAS WT. |
Why This Matters
This exceptional potency and selectivity ensure that experimental outcomes in cellular and in vivo models accurately reflect the biology of the KRAS G12D mutant without confounding activity from wild-type KRAS inhibition.
- [1] Hallin J, Bowcut V, Calinisan A, et al. Anti-tumor efficacy of a potent and selective non-covalent KRAS G12D inhibitor. Nat Med. 2022 Oct;28(10):2171-2182. View Source
- [2] Wang X, Allen S, Blake J, et al. Identification of MRTX1133, a noncovalent, potent, and selective KRAS G12D inhibitor. J Med Chem. 2022 Feb 24;65(4):3123-3133. View Source
